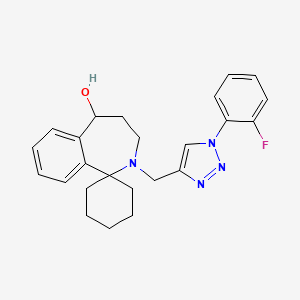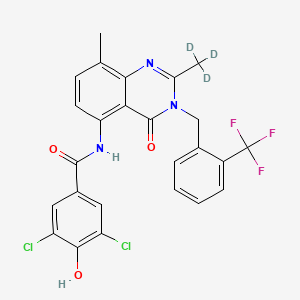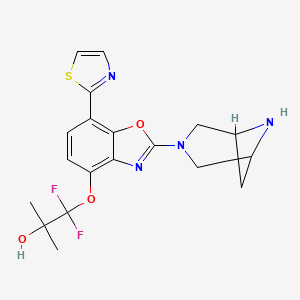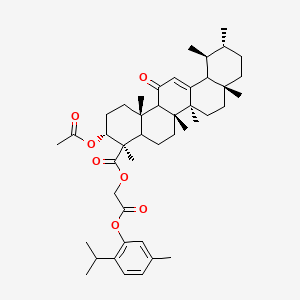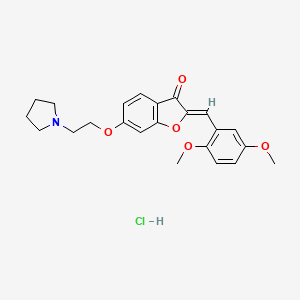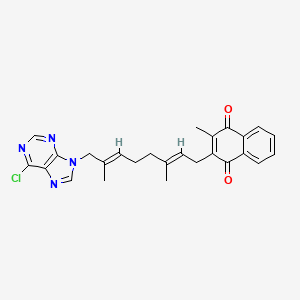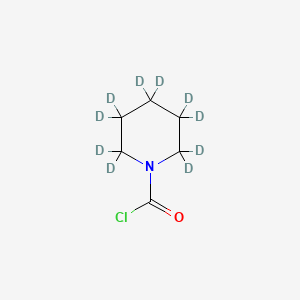
Hcv-IN-44
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hcv-IN-44 is a compound known for its inhibitory effects on the hepatitis C virus (HCV) NS5B protein, which is crucial for the replication of the virus . This compound has garnered significant attention in the field of antiviral research due to its potential to effectively inhibit the replication of HCV, making it a promising candidate for the treatment of HCV infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hcv-IN-44 involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the formation of key intermediates through various chemical reactions such as condensation, cyclization, and functional group modifications. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to obtain the compound in its pure form. The use of advanced technologies and equipment in industrial settings helps in achieving efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
Hcv-IN-44 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.
Substitution: This compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may possess different biological activities and properties.
Scientific Research Applications
Hcv-IN-44 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies related to the synthesis and modification of antiviral agents.
Biology: Researchers use this compound to study the mechanisms of HCV replication and to develop new therapeutic strategies.
Medicine: this compound is investigated for its potential use in the treatment of HCV infections, offering a promising approach to combat the virus.
Industry: The compound is utilized in the development of antiviral drugs and in the pharmaceutical industry for the production of HCV inhibitors
Mechanism of Action
Hcv-IN-44 exerts its effects by inhibiting the HCV NS5B protein, which is an RNA-dependent RNA polymerase essential for viral replication. By binding to the NS5B protein, this compound disrupts the replication process, thereby reducing the viral load in infected individuals. The molecular targets and pathways involved include the inhibition of the polymerase activity of NS5B, leading to the suppression of viral RNA synthesis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Hcv-IN-44 include other HCV NS5B inhibitors such as sofosbuvir, dasabuvir, and beclabuvir. These compounds also target the NS5B protein and inhibit viral replication .
Uniqueness of this compound
This compound stands out due to its unique chemical structure and high potency in inhibiting the NS5B protein. Compared to other similar compounds, this compound has shown promising results in preclinical studies, indicating its potential as a highly effective antiviral agent .
Properties
Molecular Formula |
C24H26FN3O5S |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
N-[4-[(E)-2-[5-tert-butyl-3-(2,4-dioxopyrimidin-1-yl)-2-fluoro-6-methoxyphenyl]ethenyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C24H26FN3O5S/c1-24(2,3)18-14-19(28-13-12-20(29)26-23(28)30)21(25)17(22(18)33-4)11-8-15-6-9-16(10-7-15)27-34(5,31)32/h6-14,27H,1-5H3,(H,26,29,30)/b11-8+ |
InChI Key |
NZCYILYJNUXHBZ-DHZHZOJOSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1OC)/C=C/C2=CC=C(C=C2)NS(=O)(=O)C)F)N3C=CC(=O)NC3=O |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1OC)C=CC2=CC=C(C=C2)NS(=O)(=O)C)F)N3C=CC(=O)NC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ac-Pro-Leu-Gly-[(S)-2-mercapto-4-methyl-pentanoyl]-Leu-Gly-OEt](/img/structure/B15138770.png)
